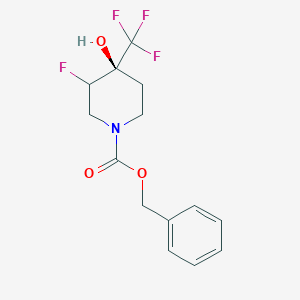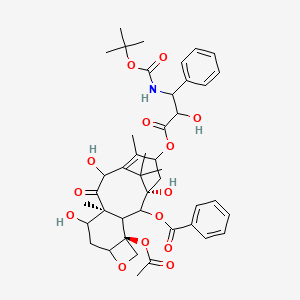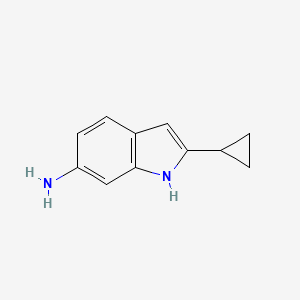
Pkc412;cgp 41251
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound known as “Pkc412” or “Cgp 41251” is scientifically referred to as Midostaurin. It is an orally active, reversible multi-targeted protein kinase inhibitor. Midostaurin inhibits a variety of protein kinases, including protein kinase C alpha, beta, and gamma, Syk, Flk-1, Akt, protein kinase A, c-Kit, c-Fgr, c-Src, FLT3, PDFR beta, and VEGFR1/2 . This compound has shown significant potential in the treatment of various cancers and other diseases due to its broad-spectrum inhibitory effects on these kinases .
Preparation Methods
Midostaurin is synthesized through a series of chemical reactions that involve the formation of its indolocarbazole structure. The synthetic route typically starts with the preparation of the indole moiety, followed by the formation of the carbazole ring system. Industrial production methods for Midostaurin involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Midostaurin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the indolocarbazole structure .
Scientific Research Applications
Midostaurin has a wide range of scientific research applications. In chemistry, it is used as a tool to study protein kinase inhibition and signal transduction pathways. In biology, it is used to investigate the role of protein kinases in cell growth, differentiation, and apoptosis . In medicine, Midostaurin is used in the treatment of high-risk acute myeloid leukemia with specific mutations, aggressive systemic mastocytosis, systemic mastocytosis with associated hematologic neoplasm, and mast cell leukemia . It is also being studied for its potential use in other cancers and diseases . In industry, Midostaurin is used in the development of new therapeutic agents and as a reference compound in drug discovery .
Mechanism of Action
Midostaurin exerts its effects by potently inhibiting multiple receptor tyrosine kinases. It and its major active metabolites inhibit the activity of protein kinase C alpha, vascular endothelial growth factor receptor 2, KIT, platelet-derived growth factor receptor, and wild-type and/or mutant FLT3 tyrosine kinases. This inhibition disrupts the signaling pathways involved in cell proliferation, survival, and angiogenesis, leading to the suppression of tumor growth and induction of apoptosis.
Comparison with Similar Compounds
Midostaurin is unique among protein kinase inhibitors due to its broad-spectrum activity against multiple kinases. Similar compounds include Staurosporine, which is also a protein kinase inhibitor but has a different spectrum of activity and potency. Other similar compounds include Imatinib, which targets specific tyrosine kinases like BCR-ABL, and Sunitinib, which inhibits multiple receptor tyrosine kinases but has different clinical applications. Midostaurin’s ability to inhibit a wide range of kinases makes it particularly valuable in the treatment of diseases with complex signaling pathways.
Properties
Molecular Formula |
C35H30N4O4 |
|---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
N-[(2S)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25?,26?,32?,35-/m0/s1 |
InChI Key |
BMGQWWVMWDBQGC-IPTMRLIDSA-N |
Isomeric SMILES |
C[C@@]12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole-3,6-dione](/img/structure/B14791160.png)
![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride](/img/structure/B14791162.png)
![4-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B14791168.png)
![Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14791175.png)
![(2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde](/img/structure/B14791181.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(6R,9S,13R)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14791182.png)




![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14791219.png)

![Oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine](/img/structure/B14791234.png)
![Tert-butyl 3-[(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B14791245.png)
